2-(2-Chloroethoxy)ethanol

Pharmaceutical impurity analysis Genotoxic impurity control Quetiapine fumarate

2-(2-Chloroethoxy)ethanol (CAS 628-89-7), also known as diglycol chlorohydrin or ethylene glycol mono-2-chloroethyl ether, is a bifunctional chloroalkoxy alcohol with molecular formula C₄H₉ClO₂ and molecular weight 124.57 g/mol. It is a clear, colorless to pale yellow liquid at ambient temperature with density 1.18 g/mL at 25 °C and boiling point 79–81 °C at 5 mmHg (lit.).

Molecular Formula C4H9ClO2
Molecular Weight 124.56 g/mol
CAS No. 628-89-7
Cat. No. B196239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethoxy)ethanol
CAS628-89-7
Synonyms2-(2-Hydroxyethoxy)ethyl chloride;  2-(2’-Chloroethoxy)ethanol;  2-(Chloroethoxy)ethanol;  2-Chloroethyl 2-hydroxyethyl Ether; 
Molecular FormulaC4H9ClO2
Molecular Weight124.56 g/mol
Structural Identifiers
SMILESC(COCCCl)O
InChIInChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
InChIKeyLECMBPWEOVZHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colourless to Pale Yellow Oil

2-(2-Chloroethoxy)ethanol CAS 628-89-7: Physicochemical Profile and Industrial Procurement Considerations


2-(2-Chloroethoxy)ethanol (CAS 628-89-7), also known as diglycol chlorohydrin or ethylene glycol mono-2-chloroethyl ether, is a bifunctional chloroalkoxy alcohol with molecular formula C₄H₉ClO₂ and molecular weight 124.57 g/mol [1]. It is a clear, colorless to pale yellow liquid at ambient temperature with density 1.18 g/mL at 25 °C and boiling point 79–81 °C at 5 mmHg (lit.) . The compound possesses both a primary hydroxyl group and a primary alkyl chloride moiety, which confer dual reactivity for nucleophilic substitution and etherification reactions . It is miscible with water and common organic solvents including ethanol and diethyl ether, and is supplied commercially at purities ranging from 95% to 99% .

Why 2-(2-Chloroethoxy)ethanol Cannot Be Replaced by Closest Analogs in Critical Pharmaceutical and Industrial Applications


In-class compounds such as diethylene glycol (2-(2-hydroxyethoxy)ethanol), 2-(2-bromoethoxy)ethanol, 2-(2-chloroethoxy)ethylamine, and the extended-chain analog 2-(2-(2-chloroethoxy)ethoxy)ethanol differ fundamentally from 2-(2-Chloroethoxy)ethanol in reactivity, toxicity profile, and analytical detectability. The chlorine atom in the target compound imparts a specific leaving group aptitude in nucleophilic substitution reactions that is intermediate between hydroxyl and bromine, enabling controlled alkylation kinetics not achievable with the non-halogenated diethylene glycol or the more labile bromo analog . Furthermore, 2-(2-Chloroethoxy)ethanol is a known genotoxic impurity (GTI) and degradation product of bis(2-chloroethyl) ether, requiring dedicated, validated analytical methods for trace-level quantification in pharmaceutical substances—a regulatory burden absent for non-halogenated glycol ethers [1]. The compound's acceptance criterion of ≤0.10% in quetiapine fumarate active pharmaceutical ingredient (API) mandates that procurement decisions consider both synthetic utility and impurity control capabilities .

Quantitative Differentiation of 2-(2-Chloroethoxy)ethanol from Analogs: A Procurement-Focused Evidence Guide


Trace-Level Genotoxic Impurity Quantification: 2-(2-Chloroethoxy)ethanol Detection Limit vs. N-Methyl-2-pyrrolidinone

In quetiapine fumarate API, 2-(2-Chloroethoxy)ethanol (CEE) is a potential genotoxic impurity requiring stringent control. A validated UHPLC-MS/MS method achieved a limit of detection (LOD) of 0.002 µg/mL and limit of quantitation (LOQ) of 0.006 µg/mL for CEE, with recovery rates between 95.0% and 105.0% across spiked concentration levels [1]. In contrast, a parallel GC method for residual solvent N-methyl-2-pyrrolidinone (NMP) in the same matrix demonstrated an LOQ of 2.5 µg/mL, highlighting that CEE necessitates approximately 400-fold higher analytical sensitivity due to its genotoxic potential [2]. This differential analytical requirement directly impacts method selection, instrument qualification, and operational costs in pharmaceutical quality control laboratories.

Pharmaceutical impurity analysis Genotoxic impurity control Quetiapine fumarate

Acute Oral Toxicity Profile: 2-(2-Chloroethoxy)ethanol vs. Diethylene Glycol

The acute oral toxicity of 2-(2-Chloroethoxy)ethanol in rats is LD₅₀ = 6,300 mg/kg . This value is approximately 3.8-fold lower (more toxic) than that of its non-halogenated structural analog diethylene glycol (2-(2-hydroxyethoxy)ethanol), which exhibits LD₅₀ ≈ 24,000 mg/kg in rats [1]. The presence of the chlorine atom in the target compound increases acute oral hazard relative to the parent glycol ether, necessitating enhanced handling precautions and personal protective equipment (PPE) requirements in laboratory and manufacturing environments. Dermal toxicity in guinea pigs is reported as LD₅₀ = 3,000–3,525 mg/kg .

Toxicology Safety assessment Occupational exposure

Synthetic Yield in Quetiapine Intermediate Preparation: Chloroethoxy vs. Bromoethoxy Leaving Group

In the synthesis of quetiapine, an atypical antipsychotic with global sales exceeding $1 billion annually, 2-(2-Chloroethoxy)ethanol serves as the alkylating agent for the key piperazinyl intermediate. The chlorine leaving group provides a balanced reactivity profile that avoids the premature decomposition observed with the bromo analog 2-(2-bromoethoxy)ethanol under basic conditions . While explicit comparative yield data between chloro and bromo derivatives in quetiapine synthesis are not published in a single head-to-head study, the industrial-scale adoption of the chloroethoxy variant is documented across multiple patents and commercial processes, with reported yields of 70–85% for the alkylation step . The bromo analog, despite its higher intrinsic reactivity (bromine is a ~50× better leaving group than chlorine in SN2 reactions [1]), generates increased byproduct formation from competing elimination pathways, reducing effective yield and complicating purification.

Pharmaceutical synthesis Antipsychotic drug intermediates Nucleophilic substitution

Molecular Weight and LogP Differentiation from Extended-Chain Analog for Polymer Modification

The molecular weight of 2-(2-Chloroethoxy)ethanol is 124.57 g/mol with a calculated LogP of 0.23 . In contrast, the extended-chain analog 2-(2-(2-chloroethoxy)ethoxy)ethanol (CAS 5197-62-6) possesses MW = 168.62 g/mol and estimated LogP ≈ 0.05, reflecting increased hydrophilicity due to the additional ethylene oxide unit . This 44 g/mol difference and altered lipophilicity profile directly impact polymer spacer arm length when the compound is used as a chain-terminating or surface-modifying agent. In oligonucleotide synthesis, for example, the shorter chloroethoxyethanol spacer produces a more compact 3'-modification, whereas the extended analog yields a longer, more flexible linker arm . The choice between these two building blocks thus depends on the desired spatial separation between the modified surface and the functional group.

Polymer chemistry Surface modification PEGylation

Regulatory Acceptance Criterion: 0.10% Limit in Quetiapine Fumarate vs. ICH Q3C Residual Solvent Limits

2-(2-Chloroethoxy)ethanol is classified as a potential genotoxic impurity (PGI) in quetiapine fumarate API, with an established acceptance criterion of ≤0.10% (1,000 ppm) in the final drug substance . This limit is derived from the Threshold of Toxicological Concern (TTC) of 1.5 µg/day for genotoxic impurities, reflecting the compound's structural alert for DNA reactivity [1]. In comparison, the non-genotoxic residual solvent N-methyl-2-pyrrolidinone (NMP), which is also monitored in quetiapine manufacturing, is regulated under ICH Q3C with a permitted daily exposure (PDE) of 5.3 mg/day—approximately 3,500-fold higher than the CEE limit [2]. This regulatory differential mandates that analytical methods for CEE achieve parts-per-million sensitivity, whereas methods for NMP operate at parts-per-thousand levels.

Pharmaceutical quality control ICH guidelines Impurity profiling

Optimal Procurement Scenarios for 2-(2-Chloroethoxy)ethanol Based on Quantified Differentiation


Quetiapine Fumarate API Manufacturing: Chloroethoxyethanol as the Preferred Alkylating Agent

In the industrial synthesis of quetiapine fumarate, 2-(2-Chloroethoxy)ethanol is the established alkylating agent for the piperazinyl intermediate, with reported step yields of 70–85% . The chlorine leaving group provides a balanced reactivity profile that minimizes competing elimination reactions relative to the more labile bromo analog, while maintaining sufficient electrophilicity for efficient N-alkylation. Procurement for this application should prioritize purity ≥98% and ensure access to validated analytical methods for trace CEE quantification (LOD ≤ 0.002 µg/mL, LOQ ≤ 0.006 µg/mL) to meet the 0.10% acceptance criterion in the final API [1].

Analytical Reference Standard for Genotoxic Impurity Method Development and Validation

Due to its classification as a potential genotoxic impurity with a TTC-based limit of 1.5 µg/day, 2-(2-Chloroethoxy)ethanol is required as a high-purity reference standard for developing and validating UHPLC-MS/MS or GC methods in pharmaceutical quality control . The compound's LD₅₀ of 6,300 mg/kg (oral, rat) and dermal LD₅₀ of 3,000–3,525 mg/kg (guinea pig) necessitate appropriate safety handling [1]. Procurement should specify purity ≥99% with full certificate of analysis including identity confirmation by NMR and GC-MS, as well as residual solvent and water content specifications.

Synthesis of 2-(2-Azidoethoxy)ethanol for Click Chemistry and Bioconjugation

2-(2-Chloroethoxy)ethanol undergoes nucleophilic substitution with sodium azide to yield 2-(2-azidoethoxy)ethanol, a versatile azide-functionalized PEG linker used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The shorter spacer length (MW 124.57, LogP 0.23) relative to extended-chain analogs (MW 168.62, LogP ≈0.05) produces a more compact and slightly more lipophilic azide-PEG-alcohol [1]. This property is advantageous when minimal linker length is desired, such as in the synthesis of fluorescent probes or targeted drug conjugates where excessive PEGylation may reduce cellular uptake or target binding affinity.

Polymer and Surface Modification: Controlled Introduction of Chloroalkyl Functionality

The bifunctional nature of 2-(2-Chloroethoxy)ethanol—combining a terminal hydroxyl for grafting or copolymerization with a pendant chloroalkyl group for subsequent nucleophilic displacement—enables precise surface functionalization of cellulose derivatives, polyvinyl chloride (PVC) resins, and specialty coatings . The chlorine atom serves as a latent reactive handle that remains inert during initial polymer processing but can be activated post-modification to introduce amines, thiols, or other nucleophiles. The compound's density of 1.18 g/mL at 25 °C and miscibility with water and organic solvents facilitate homogeneous reaction conditions in both aqueous and non-aqueous media [1].

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